bis[(1S)-1-phenylethyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1S)-1-phenylethyl]azanium;chloride: is a chemical compound characterized by the presence of two (1S)-1-phenylethyl groups attached to an azanium ion, paired with a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1S)-1-phenylethyl]azanium;chloride typically involves the reaction of (1S)-1-phenylethylamine with hydrochloric acid. The reaction proceeds as follows:
Starting Materials: (1S)-1-phenylethylamine and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Procedure: (1S)-1-phenylethylamine is dissolved in an appropriate solvent, and hydrochloric acid is added dropwise with constant stirring. The mixture is then heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Raw Material Handling: Ensuring the purity and proper storage of (1S)-1-phenylethylamine and hydrochloric acid.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Product Isolation: Techniques such as crystallization or distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[(1S)-1-phenylethyl]azanium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions or functional groups.
Oxidation and Reduction: The phenylethyl groups can participate in oxidation or reduction reactions under appropriate conditions.
Complex Formation: The azanium ion can form complexes with metal ions or other ligands.
Common Reagents and Conditions
Substitution Reactions: Reagents such as silver nitrate or sodium hydroxide can be used to replace the chloride ion.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of bis[(1S)-1-phenylethyl]azanium nitrate or hydroxide.
Oxidation: Formation of oxidized derivatives of the phenylethyl groups.
Reduction: Formation of reduced derivatives of the phenylethyl groups.
Scientific Research Applications
Bis[(1S)-1-phenylethyl]azanium;chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis[(1S)-1-phenylethyl]azanium;chloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The azanium ion can form electrostatic interactions or hydrogen bonds with negatively charged sites on target molecules, while the phenylethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis[(1R)-1-phenylethyl]azanium;chloride: Similar structure but with the (1R)-enantiomer of phenylethylamine.
N,N-Dimethylphenylethylamine: A related compound with different substituents on the nitrogen atom.
Phenylethylamine: The parent compound without the azanium ion.
Uniqueness
Bis[(1S)-1-phenylethyl]azanium;chloride is unique due to its specific stereochemistry and the presence of the azanium ion. This configuration can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
bis[(1S)-1-phenylethyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCLJZOKDRAOW-IODNYQNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH2+]C(C)C2=CC=CC=C2.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[NH2+][C@@H](C)C2=CC=CC=C2.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.